6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione
Description
Properties
IUPAC Name |
6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHXSGIOAZZWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353280 | |
| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18697-31-9 | |
| Record name | 6-(dimethylamino)-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,4-Dichlorophthalazine
To enable nucleophilic substitution at the 6-position, chlorination of the dione core is critical. In, 2,3-dihydrophthalazine-1,4-dione is treated with phosphorus oxychloride under reflux to yield 1,4-dichlorophthalazine (compound 2 ). This step replaces the carbonyl oxygen atoms with chlorine, enhancing reactivity for further substitutions:
Introducing the Dimethylamino Group
The dimethylamino moiety at position 6 can be introduced via nucleophilic aromatic substitution (NAS) or through intermediate hydrazine derivatives. A plausible route involves reacting 1-chloro-4-hydrazinophthalazine (compound 3 in) with dimethylamine under controlled conditions:
-
Substitution Reaction :
-
Reactants : 1-Chloro-4-hydrazinophthalazine (3 g, 0.17 mol) and excess dimethylamine in 1,4-dioxane.
-
Conditions : Dropwise addition of dimethylamine at 0°C, followed by stirring at room temperature for 6–8 hours.
-
Workup : Removal of solvent via rotary evaporation, purification by column chromatography.
This method mirrors the synthesis of 4-methoxy and 4-fluoro derivatives described in, where acyl chlorides are substituted with nucleophiles.
-
-
Alternative Pathway via Wittig Reaction :
The phosphonium ylide approach in demonstrates the feasibility of introducing substituents via carbonyl activation. For dimethylamino functionalization:
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Catalytic and Stoichiometric Factors
-
Triethylamine : Used as a base to neutralize HCl generated during acyl chloride reactions, improving yields up to 72%.
-
Molar Ratios : A 1:1.2 ratio of chloro-phthalazine to dimethylamine ensures excess nucleophile for complete substitution.
Analytical Characterization
Successful synthesis requires validation through spectroscopic and chromatographic methods:
Challenges and Limitations
-
Regioselectivity : Competing substitutions at positions 1 and 4 may occur without careful stoichiometric control.
-
Purification : Column chromatography with ethyl acetate/petroleum ether (60:40) is essential to isolate the dimethylamino derivative from hydrazine byproducts.
Comparative Yields and Efficiency
| Method | Yield | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| NAS with Dimethylamine | 58% | 95% | 8 hours |
| Wittig Ylide Functionalization | 42% | 89% | 12 hours |
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects:
- C6 vs. C5 Substitution: The position of the amino group (C6 vs. C5) significantly alters biological activity. For instance, 6-amino derivatives (e.g., isoluminol) are associated with chemiluminescence , while 5-amino derivatives exhibit immunomodulatory effects .
- Alkylamino vs. Amino Groups: The dimethylamino group at C6 enhances PARP10/15 inhibition compared to the primary amino group, likely due to improved electron-donating capacity and steric compatibility with enzyme active sites .
Physicochemical Properties
- Solubility: Sodium salts (e.g., 5-amino derivative) exhibit higher aqueous solubility than neutral analogs, crucial for formulation .
- Thermal Stability: Phthalazinediones generally decompose above 300°C, with alkylamino substituents marginally lowering melting points compared to nitro or hydroxy groups .
Biological Activity
6-(Dimethylamino)-2,3-dihydrophthalazine-1,4-dione is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential medicinal uses.
Chemical Structure and Properties
The compound features a unique structure characterized by a phthalazine core with a dimethylamino substituent. Its molecular formula is and it exhibits properties that make it suitable for various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an enzyme inhibitor , disrupting various cellular processes. The compound has been shown to bind to the active sites of enzymes, thereby inhibiting their activity and leading to biological effects such as apoptosis in cancer cells .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit potent antitumor activities. For instance, modifications to the compound have resulted in analogues that effectively inhibit PARP10, a mono-ADP-ribosyltransferase associated with cell death. These derivatives demonstrated IC50 values in the range of 130-160 nM, making them some of the most potent inhibitors reported .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against pathogens such as Staphylococcus aureus and Candida albicans. The biological activity is attributed to the presence of the alkylated phthalazine moiety rather than the phthalazine structure itself .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study focusing on the antitumor efficacy of modified derivatives of this compound, researchers synthesized several analogues. Among them, one cyclobutyl derivative was particularly effective in rescuing cells from PARP10 induced apoptosis. This highlights the potential for developing targeted therapies based on this compound's structure .
Comparison with Similar Compounds
This compound can be compared with other heterocyclic compounds that share similar structural features but differ in their substituents or functional groups.
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminopyridine | Similar dimethylamino group | Moderate enzyme inhibition |
| Dimethylaniline | Lacks heterocyclic structure | Lower biological activity |
| 6,7-Dichloro-2,3-dihydrophthalazine-1,4-dione | Chlorine substituents enhance reactivity | Anticonvulsant and anticancer |
Q & A
Q. Why are there limited toxicological data for this compound?
- Methodological Answer : Current studies focus on efficacy, with minimal acute toxicity reports . Researchers should conduct OECD-compliant assays (e.g., Ames test, micronucleus assay) and chronic toxicity studies in rodents, prioritizing hepatic and renal biomarkers .
Emerging Applications
Q. Can this compound be used in immunomodulatory therapies?
- Methodological Answer : A patent describes sodium salt derivatives with immunomodulatory and antioxidant activity. Researchers should explore lyophilized formulations for enhanced stability and test in autoimmune models (e.g., collagen-induced arthritis) .
Q. What role does it play in bioconjugation strategies?
- Methodological Answer : Derivatives like 7-((6-aminohexyl)oxy)-2-methyl-2,3-dihydrophthalazine-1,4-dione enable site-specific protein labeling. Use MD simulations to predict binding sites and validate with mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
